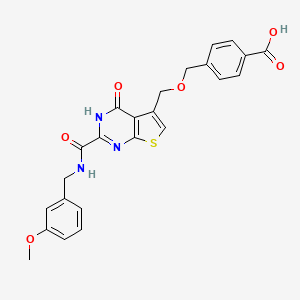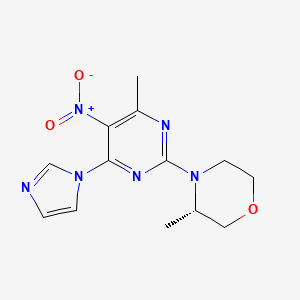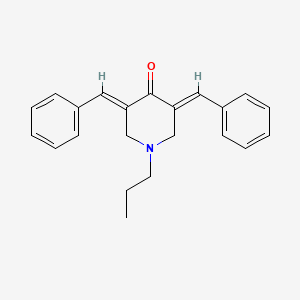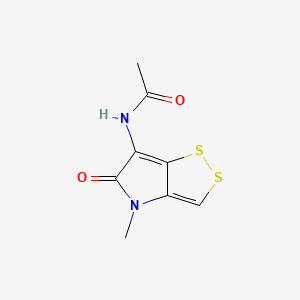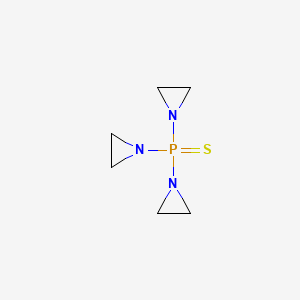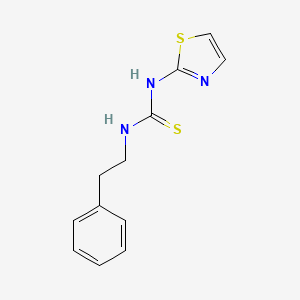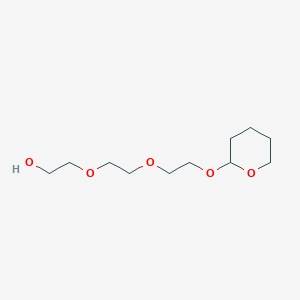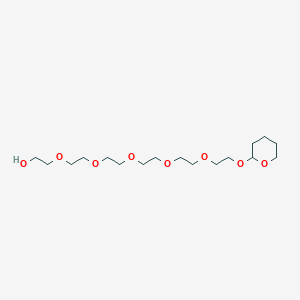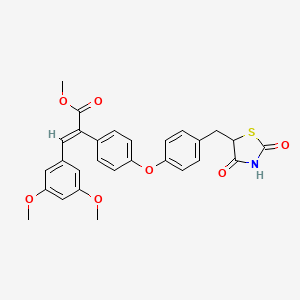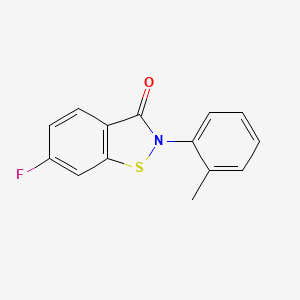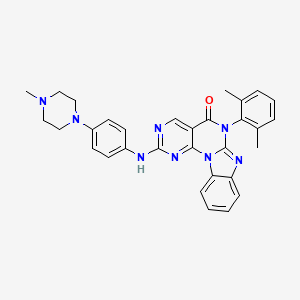
Lck阻害剤
概要
説明
リンパ球特異的タンパク質チロシンキナーゼ阻害剤は、Srcファミリーチロシンキナーゼのメンバーであるリンパ球特異的タンパク質チロシンキナーゼを特異的に標的とする化合物です。 これらの阻害剤はT細胞機能の調節に不可欠であり、癌や自己免疫疾患を含む様々な疾患の治療において重要な意味を持っています .
科学的研究の応用
リンパ球特異的タンパク質チロシンキナーゼ阻害剤は、幅広い科学研究で応用されています。
作用機序
リンパ球特異的タンパク質チロシンキナーゼ阻害剤は、リンパ球特異的タンパク質チロシンキナーゼの活性部位に結合することにより、そのリン酸化とそれに続く活性化を阻害することで効果を発揮します。この阻害は、T細胞受容体シグナル伝達を阻害し、T細胞の活性化と増殖を抑制します。 関与する分子標的と経路には、リンパ球特異的タンパク質チロシンキナーゼのSrcホモロジー2 (SH2) ドメインとSrcホモロジー3 (SH3) ドメインが含まれ、これらはリンパ球特異的タンパク質チロシンキナーゼの機能に不可欠です .
類似の化合物との比較
類似の化合物
独自性
リンパ球特異的タンパク質チロシンキナーゼ阻害剤は、リンパ球特異的タンパク質チロシンキナーゼに対する高い特異性を持ち、これが標的外の効果を最小限に抑え、治療の可能性を高めています。 ダサチニブやポナチニブなどの他のマルチキナーゼ阻害剤と比較して、リンパ球特異的タンパク質チロシンキナーゼ阻害剤は、より標的を絞ったアプローチを提供し、望ましくない副作用のリスクを軽減します .
生化学分析
Biochemical Properties
The Lck inhibitor interacts with a variety of enzymes, proteins, and other biomolecules. It primarily targets the Lck enzyme, a protein tyrosine kinase that is critical for initiating T-cell receptor (TCR) signaling . The inhibitor binds to the ATP-binding site of the Lck’s kinase domain, preventing the transfer of phosphate groups and subsequently inhibiting the kinase’s enzymatic activity . This interaction disrupts downstream signaling events that depend on Lck’s activity .
Cellular Effects
The Lck inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can block the activation of NF-κB and Akt, indicating the abrogation of B-cell receptor signaling . It also reduces cell proliferation and increases apoptosis in certain cancer cells .
Molecular Mechanism
The Lck inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of the Lck’s kinase domain, inhibiting the kinase’s enzymatic activity . This inhibition disrupts downstream signaling events that depend on Lck’s activity, ultimately impacting immune responses and related cellular functions .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the Lck inhibitor can change. It has been shown to have a longer Tmax and higher AUC0-24h when given orally in mice, indicating slower clearance . This suggests that the Lck inhibitor has a stable profile and can exert long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of the Lck inhibitor can vary with different dosages in animal models. For instance, the Lck inhibitor A-770041, when administered daily by gavage, was found to attenuate lung fibrosis in bleomycin-treated mice
Metabolic Pathways
The Lck inhibitor is involved in several metabolic pathways. It interacts with enzymes such as CD45 and Csk, which are crucial for maintaining the balance of phosphorylation at the inhibitory and activating Tyr residues of Lck . The inhibitor’s impact on metabolic flux or metabolite levels is an area that warrants further exploration.
Transport and Distribution
It is known that Lck, the target of the inhibitor, can exist in a free form anchored to the plasma membrane , suggesting that the inhibitor may also localize to the membrane to exert its effects.
Subcellular Localization
The subcellular localization of the Lck inhibitor is likely to be closely associated with its target, Lck. Lck is known to be present in various compartments within the cell, including the plasma membrane Therefore, it is plausible that the Lck inhibitor may also localize to these compartments to effectively inhibit Lck activity
準備方法
合成経路と反応条件
リンパ球特異的タンパク質チロシンキナーゼ阻害剤の合成は、通常、重要な中間体の生成と最終的なカップリング反応を含む複数の段階を伴います。 例えば、一般的な合成経路の1つは、ピロロ[3,2-d]ピリミジンコアの調製、続いて様々な置換基による官能基化によって、特異性と効力を高める方法です .
工業的生産方法
リンパ球特異的タンパク質チロシンキナーゼ阻害剤の工業的生産は、多くの場合、ハイスループット合成と精製技術を用いています。 これらの方法には、自動固相合成、クロマトグラフィー精製、結晶化が含まれ、高純度と高収率が保証されます .
化学反応解析
反応の種類
リンパ球特異的タンパク質チロシンキナーゼ阻害剤は、様々な化学反応を起こします。以下に例を示します。
酸化: この反応は、阻害剤の官能基を修飾し、その活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を修飾し、阻害剤の安定性を向上させるために用いることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応条件は、通常、最適な収率を得るために、制御された温度とpHで行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、通常、特異性、効力、安定性が向上したリンパ球特異的タンパク質チロシンキナーゼ阻害剤です .
化学反応の分析
Types of Reactions
Lymphocyte-specific protein tyrosine kinase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the inhibitor’s stability.
Substitution: Substitution reactions are commonly employed to introduce different substituents, improving the inhibitor’s specificity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions are typically modified lymphocyte-specific protein tyrosine kinase inhibitors with enhanced specificity, potency, and stability .
類似化合物との比較
Similar Compounds
Dasatinib: A multi-kinase inhibitor that also targets lymphocyte-specific protein tyrosine kinase but has broader specificity.
Ponatinib: Another multi-kinase inhibitor with activity against lymphocyte-specific protein tyrosine kinase and other kinases.
Uniqueness
Lymphocyte-specific protein tyrosine kinase inhibitors are unique in their high specificity for lymphocyte-specific protein tyrosine kinase, which minimizes off-target effects and enhances their therapeutic potential. Compared to other multi-kinase inhibitors like dasatinib and ponatinib, lymphocyte-specific protein tyrosine kinase inhibitors offer a more targeted approach, reducing the risk of unwanted side effects .
特性
IUPAC Name |
9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJJWVDKNXABFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
